N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Description
This compound belongs to a class of acetamide derivatives featuring sulfur-linked heterocyclic moieties, which are pivotal in medicinal chemistry due to their diverse biological activities. The core structure comprises a tetrazole ring substituted at the 1-position with a 2-methylphenyl group and a sulfanylacetamide chain terminated by a furan-2-ylmethyl group. Tetrazoles are known for their metabolic stability and hydrogen-bonding capacity, while the furan moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-11-5-2-3-7-13(11)20-15(17-18-19-20)23-10-14(21)16-9-12-6-4-8-22-12/h2-8H,9-10H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZKMPGFZBHWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N5O2S, with a molecular weight of 329.38 g/mol. This compound features a furan ring, a tetrazole moiety, and a sulfanylacetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrazole ring followed by the introduction of the furan and sulfanylacetamide groups. The detailed synthetic pathway can be found in relevant literature, where various derivatives have been synthesized and characterized for their biological properties .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 4 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
2. Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibits moderate cytotoxic effects, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Adenocarcinoma) | 15 |
| MCF-7 (Breast Cancer) | 20 |
The proposed mechanism of action for this compound includes the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. These actions are attributed to the unique structural features of the compound that allow it to interact effectively with biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential for therapeutic use against resistant strains .
- Anticancer Activity Assessment : Another investigation assessed the compound's ability to induce apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide can be synthesized to create new derivatives that may enhance anticancer efficacy. For instance, tetrazole-based compounds have been shown to modulate the activity of various signaling pathways involved in cancer cell proliferation and survival .
Nephroprotective Effects
Studies have highlighted the nephroprotective effects of related tetrazole compounds in the context of chemotherapy. For example, compounds similar to this compound have been reported to protect renal function during cisplatin treatment, suggesting a potential application in reducing nephrotoxicity associated with certain cancer therapies .
Antimicrobial Activity
In Vitro Studies
The compound has demonstrated promising results in antibacterial assays. In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds range from 0.25 to 4 µg/mL against resistant strains, indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.25 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
Chemical Synthesis
Building Block for Derivatives
this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, which can lead to the development of novel compounds with enhanced biological activity .
Structure-Based Pharmacological Predictions
Recent studies involving in silico predictions have identified this compound as a candidate for further pharmacological evaluation. These predictions suggest potential interactions with biological targets relevant to various diseases, including infections and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives with modifications in the tetrazole substituents, acetamide side chains, or aromatic systems. Key findings are summarized below:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Tetrazole vs. Triazole/Thiadiazole Cores :
- Tetrazole-containing compounds (e.g., the target compound) exhibit superior hydrogen-bonding and metabolic stability compared to triazole or thiadiazole analogs. For example, triazole derivatives () showed anti-exudative activity, but tetrazoles may offer enhanced binding affinity due to their higher dipole moment .
- Thiadiazole analogs () displayed reduced activity, likely due to weaker interactions with biological targets .
Ethoxy groups () enhance solubility but may reduce target affinity compared to methyl or halide substituents .
Biological Activity Trends :
- Anti-exudative activity in triazole analogs () suggests that the target compound’s tetrazole core could offer similar or improved efficacy, though empirical data are lacking .
- Chlorophenyl derivatives () highlight the trade-off between lipophilicity and safety, a consideration for future optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
